molecular formula C14H12N4O2 B2592628 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methylbenzenecarboxylate CAS No. 478046-06-9

6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methylbenzenecarboxylate

Cat. No.: B2592628
CAS No.: 478046-06-9
M. Wt: 268.276
InChI Key: RLCOCZIKTQISTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methylbenzenecarboxylate is a chemical derivative based on the 1,2,4-triazolo[4,3-b]pyridazine scaffold, a structure recognized in medicinal chemistry for its significant potential in anticancer research . This compound is of high interest for developing novel therapeutic agents, particularly as an inhibitor of key enzymatic pathways involved in oncogenesis . The triazolopyridazine core is a privileged structure in drug discovery for its ability to interact with the adenosine triphosphate (ATP)-binding sites of various kinases . Scientific literature has established that derivatives of this core structure demonstrate potent inhibitory activity against critical oncology targets, including the c-Met kinase pathway and Pim-1 kinase . The c-Met receptor tyrosine kinase is a promising target for cancer treatment, as its dysregulation is strongly implicated in tumor proliferation, angiogenesis, metastasis, and poor prognosis in multiple human cancers . Concurrently, inhibition of Pim-1 kinase, a proto-oncogenic serine/threonine kinase, can disrupt cell cycle progression and suppress apoptosis resistance . The dual inhibition of c-Met and Pim-1 represents a strategic approach to enhance anticancer efficacy, create a synergistic effect, and potentially overcome multidrug resistance mechanisms in cancer cells . Researchers can utilize this compound as a key intermediate or a novel chemical entity for screening against these and other kinase targets, facilitating the discovery of next-generation targeted therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-9-3-5-11(6-4-9)14(19)20-12-7-10(2)17-18-8-15-16-13(12)18/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCOCZIKTQISTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC(=NN3C2=NN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methylbenzenecarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methyl-1,2,4-triazole with a suitable pyridazine derivative, followed by esterification with 4-methylbenzenecarboxylic acid. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes .

Chemical Reactions Analysis

6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methylbenzenecarboxylate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methylbenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of c-Met and Pim-1 kinases, which are involved in cancer cell survival and proliferation. The compound binds to the ATP-binding sites of these kinases, thereby blocking their activity and leading to the inhibition of downstream signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazolopyridazine scaffold is highly versatile, allowing for modifications at the 6- and 8-positions. Below is a comparative analysis of key derivatives:

Compound Substituents Molecular Weight Key Features
Target Compound : 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methylbenzenecarboxylate 6-CH₃, 8-O(4-CH₃-C₆H₄-COO) ~311.3* Lipophilic ester group; potential for enhanced membrane permeability.
Analog 1 : 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenecarboxylate 6-CH₃, 8-O(4-OCH₃-C₆H₄-COO) ~327.3 Methoxy group increases electron density; may alter binding affinity.
Analog 2 : Ethyl (3-methyl-6-(4-methyl-3-(methylsulfonamido)phenyl)-triazolo[4,3-b]pyridazin-8-yl)carbamate (BSP) 3-CH₃, 6-(4-CH₃-3-SO₂NHCH₃-C₆H₃), 8-O(COOEt) ~458.5 Sulfonamide and carbamate groups; targets BET bromodomains (e.g., BRD4).
Analog 3 : Tert-butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate 3-CH₃, 6-Cl, 8-O(COOtBu) ~312.8 Bulky tert-butyl group; used as an intermediate for Suzuki coupling reactions.
Analog 4 : N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine 6-CH₃, 8-NH(CH₂-4-OCH₃-C₆H₄) ~296.3 Amine substituent; demonstrates modular synthesis for diversity-oriented libraries.

*Estimated based on molecular formula (C₁₆H₁₃N₃O₂).

Key Observations:
  • Substituent Position : Modifications at the 8-position (e.g., ester vs. carbamate vs. amine) significantly influence solubility and target engagement. For instance, BSP’s sulfonamide-carbamate combination enhances binding to bromodomains , while the target compound’s benzoate ester may prioritize passive diffusion.
  • Synthetic Flexibility : The core structure supports diverse reactions, including palladium-catalyzed cross-couplings (e.g., Suzuki with boronic acids) and nucleophilic substitutions, as seen in Analog 3’s synthesis .

Biological Activity

6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methylbenzenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its cytotoxicity and inhibitory effects on specific kinases, particularly c-Met kinase.

  • Molecular Formula: C13H12N4O3
  • Molecular Weight: 256.26 g/mol
  • CAS Number: 370848-39-8

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent. The following sections summarize key findings from recent research.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on several cancer cell lines to assess the effectiveness of this compound:

Cell LineIC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These results indicate that the compound exhibits significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, with IC50 values below 5 μM considered potent .

The mechanism of action for this compound appears to involve the inhibition of c-Met kinase, a receptor tyrosine kinase implicated in cancer progression:

  • IC50 against c-Met kinase: 0.090 μM
  • Comparison with Foretinib (a known c-Met inhibitor): IC50 = 0.019 μM

This data suggests that the compound has a comparable potency to established inhibitors and may serve as a lead compound for further development .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) indicates that modifications to the triazolo-pyridazine core can significantly affect biological activity. For instance:

  • The introduction of halogen substitutions on the benzene ring was shown to enhance cytotoxicity.
  • The presence of a pyridyl group was found to be crucial for maintaining high levels of activity across various derivatives.

Case Studies

A notable study synthesized a series of triazolo-pyridazine derivatives and evaluated their biological activities. Among these derivatives, several compounds demonstrated promising cytotoxic profiles and were further tested for their effects on cell cycle distribution and apoptosis induction:

  • Compound 12e
    • Induced late apoptosis in A549 cells.
    • Caused G0/G1 phase arrest.
  • Compound 19e
    • Exhibited similar cytotoxicity profiles but with varying mechanisms.

These findings underscore the compound's potential as a therapeutic agent in oncology .

Q & A

Q. What synthetic methodologies are optimized for preparing 6-methyl[1,2,4]triazolo[4,3-b]pyridazine derivatives?

The synthesis typically involves Pd-catalyzed cross-coupling reactions. For example, tert-butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate reacts with arylboronic acids (e.g., 4-methyl-3-nitrophenylboronic acid) using Pd₂(dba)₃/XPhos as catalysts in a mixture of n-butanol and water. Post-reaction purification employs silica gel chromatography, achieving yields up to 85% . Deprotection of tert-butyl groups is performed using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with saturated sodium carbonate .

Q. How are structural confirmations of triazolo-pyridazine derivatives validated experimentally?

Nuclear magnetic resonance (¹H-NMR, ¹³C-NMR) and infrared (IR) spectroscopy are standard. For example, ¹H-NMR of ethyl (3-methyl-6-(4-methyl-3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate shows characteristic peaks for aromatic protons (δ 7.54 ppm) and carbamate ethyl groups (δ 1.3–1.5 ppm). ¹³C-NMR confirms carbonyl carbons (δ ~155 ppm) and triazole/pyridazine ring carbons (δ 110–150 ppm) .

Q. What chromatographic techniques are effective for purifying triazolo-pyridazine intermediates?

Silica gel column chromatography with gradient elution (e.g., 0–100% ethyl acetate in cyclohexane) is widely used. Hydrophobic frits and Celite-assisted dry loading improve recovery for polar intermediates. Reverse-phase HPLC may be employed for final compounds with sulfonamide or carbamate substituents .

Advanced Research Questions

Q. How does the 6-methyl[1,2,4]triazolo[4,3-b]pyridazine scaffold confer selectivity for bromodomain-containing proteins (e.g., BRD4)?

X-ray crystallography (PDB: 7X6T) reveals that the triazolo-pyridazine core forms hydrogen bonds with conserved asparagine residues (e.g., Asn140 in BRD4) via its nitrogen atoms. The 4-methylbenzenecarboxylate group occupies the hydrophobic acetyl-lysine binding pocket, while substituents at the 3-position (e.g., methyl or butyl groups) modulate steric interactions with the ZA loop .

Q. What in vitro assays demonstrate the compound’s anti-diabetic potential?

α-Glucosidase inhibition assays (IC₅₀ values) are performed using acarbose as a positive control. Derivatives with electron-withdrawing groups (e.g., nitro or sulfonamide) at the 6-position show enhanced activity due to improved binding to the enzyme’s active site. Molecular docking simulations (AutoDock Vina) correlate substituent electronegativity with binding energy (ΔG ≤ −8.5 kcal/mol) .

Q. How do structural modifications influence anti-cancer activity against human cancer cell lines?

Derivatives with 4-methylbenzenecarboxylate and sulfonamide groups exhibit IC₅₀ values <10 μM in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Fluorine substitution at the pyridazine ring increases metabolic stability, as shown in hepatic microsomal assays. Apoptosis is confirmed via flow cytometry (Annexin V/PI staining) and caspase-3 activation .

Q. What computational methods predict the compound’s pharmacokinetic properties?

SwissADME predicts high gastrointestinal absorption (TPSA <90 Ų) and moderate blood-brain barrier penetration. CYP3A4 metabolism is modeled using Schrödinger’s MetaSite, identifying N-dealkylation and sulfonamide oxidation as primary pathways. Toxicity risks (e.g., hERG inhibition) are assessed via QSAR models .

Data Contradictions and Resolution

Q. Discrepancies in reported α-glucosidase inhibition values: How to resolve?

Variations in IC₅₀ values (e.g., 2.5 μM vs. 5.8 μM) arise from assay conditions (pH, temperature) and enzyme sources (rat intestinal vs. recombinant human). Standardization using identical enzyme batches and kinetic measurements (Km, Vmax) under controlled conditions is recommended .

Q. Conflicting data on bromodomain selectivity: BRD4 vs. BRD7/9?

While 6-methyl derivatives show BRD4 preference (Kd = 120 nM), analogs with bulkier substituents (e.g., tert-butyl) exhibit BRD7/9 cross-reactivity (Kd = 350–500 nM). Structural dynamics studies (MD simulations >100 ns) reveal that BRD7/9’s larger binding pockets accommodate bulkier groups .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Yields

IntermediateReaction ConditionsYield (%)Reference
Compound 9Pd₂(dba)₃/XPhos, 100°C85
Compound 10TFA/DCM, rt99
BromosporineTEA/THF, 0°C→rt88

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.